Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-22-17(21)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(18)20/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXXZZACBBUGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354160 | |
| Record name | Benzoic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130872-52-5 | |
| Record name | Benzoic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 1,3 Dioxoisoindolin 2 Yl Benzoate
Direct Synthetic Routes to Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate
The synthesis of the title compound, this compound, is primarily achieved through methods that first construct the N-substituted phthalimide (B116566) core, followed by modification or direct formation of the ethyl ester group.
Multi-step Condensation and Esterification Approaches
A prevalent and logical route to this compound involves a two-step process. The first step is a condensation reaction, a cornerstone of phthalimide synthesis, followed by an esterification.
The initial step involves the reaction of Phthalic Anhydride (B1165640) with 4-aminobenzoic acid. This reaction, a type of Gabriel-like synthesis, is typically conducted under reflux conditions in the presence of a proton acceptor like triethylamine (B128534) to yield 4-(1,3-dioxoisoindolin-2-yl)benzoic acid. rsc.org This intermediate carboxylic acid is then subjected to a standard esterification process. Fischer esterification, using ethanol (B145695) in the presence of a strong acid catalyst (such as sulfuric acid), converts the carboxylic acid to the desired ethyl ester.
An alternative, more direct condensation involves reacting Phthalic Anhydride with an aminobenzoate ester, such as methyl 4-aminobenzoate (B8803810), which can then be followed by hydrolysis to the carboxylic acid. ijsrst.com To obtain the ethyl ester, one could adapt this method by using Ethyl 4-aminobenzoate directly in the initial condensation with phthalic anhydride. This dehydrative condensation typically requires high temperatures or the use of a dehydrating agent to form the imide ring. organic-chemistry.orgresearchgate.net
Synthetic Strategies for Analogues and Derivatives of this compound
The core structure of this compound serves as a template for a wide array of derivatives, synthesized by modifying the phthalimide portion or by using different starting materials.
Reduction of Schiff Bases Leading to Benzo[de]isoquinolinyl Benzoate (B1203000) Derivatives
A notable analogue, Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, is synthesized through a pathway involving a Schiff base intermediate. nih.govresearchgate.net This multi-step process begins with the condensation reaction between acenaphthenequinone (B41937) and ethyl-4-aminobenzoate.
The initial reaction involves refluxing a mixture of acenaphthenequinone and ethyl-4-aminobenzoate in methanol (B129727) overnight to form a Schiff base. nih.govresearchgate.net This intermediate is not isolated but is directly subjected to a reduction step. The synthesized Schiff base is reduced using sodium borohydride (B1222165) (NaBH₄) in ethanol with stirring at room temperature. nih.govresearchgate.net The final product is then purified by recrystallization from ethanol. nih.govresearchgate.net
Table 1: Synthesis of Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate
| Step | Reactants | Reagents/Solvents | Conditions | Outcome |
| 1. Condensation | Acenaphthenequinone, Ethyl-4-aminobenzoate | Methanol | Reflux overnight | Schiff Base Intermediate |
| 2. Reduction | Schiff Base Intermediate | Sodium Borohydride, Ethanol | Stirring at room temperature | Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate |
Synthesis of Imide and Ester-Containing Derivatives from Ethyl-4-aminobenzoate
Ethyl-4-aminobenzoate is a versatile precursor for generating a variety of derivatives containing both imide and ester functionalities. The syntheses of the title compound and the benzo[de]isoquinoline derivative are prime examples. In these syntheses, the amino group of ethyl-4-aminobenzoate reacts with dicarbonyl compounds (or their precursors like anhydrides) to form the N-aryl imide structure, while the ethyl benzoate portion of the molecule remains intact.
For instance, reacting ethyl-4-aminobenzoate with different cyclic anhydrides under condensation conditions can yield a library of N-substituted imide esters with varying ring structures.
General Phthalimide Synthesis Methodologies (e.g., Dehydrative Condensation, N-Alkylation)
The formation of the phthalimide scaffold is a well-established area of organic synthesis, with several general methods being widely employed.
Dehydrative Condensation: The most common and direct method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. organic-chemistry.org This reaction is often carried out at high temperatures (around 300°C) or under microwave irradiation to drive off the water molecule formed during the imide ring closure. researchgate.netorgsyn.org For instance, phthalic anhydride can be heated with aqueous ammonia (B1221849) or ammonium (B1175870) carbonate to produce unsubstituted phthalimide. orgsyn.orgwikipedia.org The same principle applies to the reaction with primary amines like ethyl-4-aminobenzoate.
N-Alkylation (Gabriel Synthesis): The Gabriel synthesis provides an alternative route, particularly for preparing primary amines, but its initial step is a key method for N-alkylation of phthalimide. byjus.com The process begins by deprotonating phthalimide with a base like potassium hydroxide (B78521) to form potassium phthalimide, a potent nucleophile. wikipedia.org This phthalimide anion is then reacted with a primary alkyl halide in a nucleophilic substitution reaction to form an N-alkylphthalimide. wikipedia.org While this method is traditionally used to synthesize amines after a subsequent deprotection step, the N-alkylation step itself is a fundamental strategy for creating N-substituted phthalimides.
Catalytic Approaches for Phthalimide Scaffolds
Modern synthetic chemistry has introduced several catalytic methods to construct phthalimide scaffolds under milder conditions and with greater efficiency.
Palladium-Catalyzed Reactions: Researchers have developed a novel palladium-catalyzed assembly of N-substituted phthalimides from 2-iodo-N-phenylbenzamides and difluorocarbene precursors. rsc.org In this [4+1] cycloaddition, the difluorocarbene serves as a carbonyl source. rsc.org Another palladium-catalyzed method involves the carbonylation of o-halobenzoic acids in the presence of amines. nih.gov
Copper-Catalyzed Reactions: N-substituted phthalimides can be synthesized from 1-indanones and various amines using a copper oxide catalyst, with molecular oxygen acting as a green oxidant. nih.gov This reaction proceeds through C-C bond cleavage and C-N bond formation.
Organocatalysis: An organocatalytic approach for the atroposelective synthesis of N-aryl phthalimides has been demonstrated. This method uses an N-heterocyclic carbene (NHC) catalyst to activate phthalamic acid, which is generated in situ, allowing the reaction to proceed under mild conditions. chemrxiv.org
Rhodium-Catalyzed Cyclization Reactions
Rhodium catalysis has emerged as a powerful tool for the construction of phthalimides through C-H activation and cyclization. One notable methodology involves the reaction of benzoic acids with isocyanates. nih.govresearchgate.net This process, catalyzed by a rhodium(III) complex, proceeds via an ortho-C–H activation of the benzoic acid, followed by amination and subsequent intramolecular cyclization to form the phthalimide ring. nih.gov This cascade reaction is highly atom-economical, with water being the primary byproduct. researchgate.net The versatility of this method allows for the use of both aryl and alkyl isocyanates, making it a valuable approach for synthesizing a diverse range of N-substituted phthalimides. nih.gov
The general reaction scheme involves heating the benzoic acid and isocyanate substrates in the presence of a rhodium catalyst and an acetate (B1210297) additive. nih.govresearchgate.net The selection of the solvent and the specific rhodium precursor can be crucial for optimizing the reaction yield. researchgate.net
Table 1: Examples of Rhodium-Catalyzed Synthesis of N-Substituted Phthalimides
| Benzoic Acid Derivative | Isocyanate | Catalyst | Yield (%) |
|---|---|---|---|
| Benzoic Acid | Phenyl Isocyanate | [Cp*RhCl2]2/NaOAc | 91 |
| 4-Methylbenzoic Acid | Phenyl Isocyanate | [Cp*RhCl2]2/NaOAc | 85 |
| 4-Methoxybenzoic Acid | Phenyl Isocyanate | [Cp*RhCl2]2/NaOAc | 78 |
Data derived from studies on general rhodium-catalyzed phthalimide synthesis and may not represent the exact synthesis of this compound.
Palladium-Catalyzed Aminocarbonylation Reactions
Palladium-catalyzed reactions have been extensively developed for the synthesis of phthalimides, primarily through aminocarbonylation pathways. These methods often utilize aryl halides as starting materials and a source of carbon monoxide. A three-component reaction involving an ortho-dihaloarene, an amine, and carbon monoxide gas can efficiently construct the N-substituted phthalimide skeleton. nih.gov
More recent advancements have focused on avoiding the use of hazardous carbon monoxide gas by employing CO surrogates. For instance, formic acid in combination with a carbodiimide (B86325) can generate CO in situ. nih.govdntb.gov.ua Phenyl formate (B1220265) has also been utilized as a CO source in a solvent-free palladium-catalyzed synthesis of N-substituted phthalimides from N-substituted 2-iodobenzamides. nih.gov Furthermore, difluorocarbene precursors have been ingeniously used as a carbonyl source in a palladium-catalyzed [4+1] cycloaddition to produce N-substituted phthalimides. rsc.org
These palladium-catalyzed methods are valued for their broad substrate scope and functional group tolerance, allowing for the synthesis of complex phthalimide derivatives. nih.govnih.gov
Table 2: Examples of Palladium-Catalyzed Aminocarbonylation for Phthalimide Synthesis
| Aryl Halide | Amine Source | CO Source | Catalyst System | Yield (%) |
|---|---|---|---|---|
| 1,2-Diiodobenzene | Benzylamine | CO gas | Pd(OAc)2/Imidazole Ligand | 90 |
| Methyl 2-iodobenzoate | Aniline (B41778) | CO gas | Pd(OAc)2/Imidazole Ligand | 85 |
| 2-Iodobenzamide | - | Phenyl Formate | Palladium Catalyst | High |
Data compiled from various studies on palladium-catalyzed phthalimide synthesis and are illustrative of the general methodology.
Copper-Catalyzed Oxidative Cyclization and Assembly
Copper-catalyzed reactions offer an alternative and often more economical approach to the synthesis of nitrogen-containing heterocycles. While direct copper-catalyzed oxidative cyclization for the synthesis of phthalimides from simple precursors is less commonly reported than rhodium or palladium methods, related strategies have been developed.
One relevant example is the copper(I) oxide-catalyzed synthesis of N-substituted phthalimides from 1-indanones and amines. nih.gov This reaction proceeds through a fascinating mechanism involving C-C bond cleavage and subsequent C-N bond formation, with molecular oxygen serving as a green oxidant. nih.gov The reaction is believed to proceed through the formation of a 1,2,3-indantrione intermediate, which then extrudes carbon monoxide to form an ortho-phthalic anhydride in situ. This anhydride then reacts with an amine to yield the final phthalimide product. nih.gov This transformation can be considered an oxidative assembly process leading to the desired cyclic imide structure.
Table 3: Example of Copper-Catalyzed Synthesis of N-Substituted Phthalimides
| 1-Indanone Derivative | Amine | Catalyst | Oxidant | Yield (%) |
|---|---|---|---|---|
| 1-Indanone | Benzylamine | CuO | O2 | High |
This data is based on the reported copper-catalyzed synthesis of phthalimides from 1-indanones and illustrates the general applicability of the method.
Reactivity and Chemical Transformations of Ethyl 4 1,3 Dioxoisoindolin 2 Yl Benzoate
Oxidation Reactions
The phthalimide (B116566) group represents a highly oxidized state of the isoindolinone core and is generally stable to further oxidation. However, related N-hydroxyphthalimide (NHPI) systems are well-known as catalysts for oxidation reactions. For instance, NHPI can catalyze the allylic oxidation of steroids in the presence of t-butyl hydroperoxide. nih.gov Additionally, NHPI-mediated oxidation of sulfonamides to N-sulfonylimines has been developed under mild conditions. mdpi.com While these reactions highlight the oxidative chemistry associated with the phthalimide catalyst system, specific studies detailing the direct oxidation of the stable N-aryl phthalimide ring or the benzoate (B1203000) portion of Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate are not extensively documented in the reviewed literature. It is noted that 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) can be oxidized to their corresponding phthalimides using reagents like nickel peroxide (NiO2), pyridinium (B92312) chlorochromate (PCC), or iodoxybenzoic acid (IBX). nih.gov
Reduction Reactions
The carbonyl groups of the phthalimide moiety are susceptible to reduction. The treatment of N-substituted phthalimides with sodium borohydride (B1222165) (NaBH₄) can lead to the formation of hydroxylactams (3-hydroxyisoindolin-1-ones). acs.orgrsc.org For example, the reduction of N-phenylphthalimide with sodium borohydride has been shown to yield N-phenyl-3-hydroxyphthalimidine. rsc.org Further reduction can lead to over-reduction products. mdma.ch A two-stage, one-flask method using NaBH₄ in 2-propanol, followed by acetic acid, can convert phthalimides into primary amines by reducing the phthalimide to an o-hydroxymethyl benzamide (B126) intermediate, which then lactonizes to release the amine. organic-chemistry.org
The ester group can also be a target for reduction. The catalytic reduction of the nitro group on ethyl p-nitrobenzoate to an amine using hydrogen and a platinum oxide catalyst is a well-established procedure, suggesting that the aromatic nitro group is more readily reduced than the ester under these conditions. orgsyn.org Stronger reducing agents, such as lithium aluminum hydride, would be expected to reduce the ethyl ester of the title compound to a primary alcohol.
Nucleophilic Aromatic Substitution Patterns on Aromatic Ring Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction generally requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group on the aromatic ring. libretexts.org These EWGs stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org
In this compound, the phthalimide group acts as a strong electron-withdrawing substituent on the N-phenyl ring. This activates the ring for potential nucleophilic attack. masterorganicchemistry.comlibretexts.org If a suitable leaving group (e.g., a halide) were present at the ortho or para position relative to the phthalimide group on the N-phenyl ring, an SNAr reaction would be highly favored. The mechanism involves an initial addition of the nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org While the general principles strongly suggest this reactivity, specific examples of SNAr reactions carried out directly on this compound are not detailed in the available literature.
Hydrolytic Cleavage of Ester Linkages
The ethyl ester group in this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(1,3-dioxoisoindolin-2-yl)benzoic acid.
Base-catalyzed hydrolysis (saponification) is the more common method. chemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). sserc.org.uksserc.org.uk This process is effectively irreversible because the resulting carboxylate anion is deprotonated in the basic medium, preventing the reverse reaction. chemguide.co.uk Subsequent acidification of the reaction mixture protonates the carboxylate salt to precipitate the free carboxylic acid. sserc.org.uksserc.org.uk
Acid-catalyzed hydrolysis is also possible, typically by heating the ester under reflux with an excess of a dilute mineral acid like hydrochloric or sulfuric acid. chemguide.co.uk This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uk
General Functionalization of the Phthalimide Moiety
The phthalimide moiety is primarily known for its role in the Gabriel synthesis of primary amines, where its N–H bond is deprotonated and alkylated. wikipedia.org In this compound, the nitrogen is already substituted with an aryl group. The most significant reaction for this N-aryl phthalimide is the cleavage of the N-C (aryl) bond to release the primary amine.
The Ing-Manske procedure is a widely used method for this cleavage, employing hydrazine (B178648) (N₂H₄) to cleave the phthalimide group under relatively mild conditions. wikipedia.orgthermofisher.com The reaction with an N-substituted phthalimide results in the formation of the desired primary amine and a stable phthalhydrazide (B32825) byproduct. wikipedia.orgumich.edu For N-aryl phthalimides, the reaction time and efficiency can be improved by increasing the pH of the mixture after the initial reaction with hydrazine is complete. researchgate.netresearchgate.net More recently, a green and selective method using solid ammonium (B1175870) carbonate has been developed for the cleavage of N-aryl phthalimides, avoiding the use of toxic hydrazine. acs.org Other methods include treatment with alkanolamines, such as monoethanolamine, at elevated temperatures. google.comgoogle.com
The table below summarizes key findings on the cleavage of N-aryl phthalimides.
| Reagent | Conditions | Product(s) | Key Findings |
| Hydrazine | Refluxing ethanol (B145695) | Primary amine + Phthalhydrazide | The classic Ing-Manske procedure; can be slow for N-aryl substrates. thermofisher.comumich.edu |
| Hydrazine / NaOH | Hydrazine followed by NaOH addition | Primary amine + Phthalhydrazide | Adding base after initial reaction significantly reduces reaction time for N-aryl phthalimides. researchgate.net |
| Ammonium Carbonate | Mild conditions | Primary amine + Phthalamide | A green, non-toxic alternative to hydrazine, selective for N-aryl over N-alkyl phthalimides. acs.org |
| Monoethanolamine | 60-100 °C | Primary amine + N-(2-hydroxyethyl)phthalamide | Acts as both solvent and reactant for efficient cleavage. google.comgoogle.com |
| Sodium Borohydride / Acetic Acid | Two-stage, one-flask: 1. NaBH₄, 2-propanol/H₂O 2. Acetic acid | Primary amine + Phthalide | An exceptionally mild method that proceeds via a hydroxylactam intermediate. mdma.chorganic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 1,3 Dioxoisoindolin 2 Yl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the p-substituted benzene (B151609) ring, and the phthalimide (B116566) moiety. The predicted chemical shifts (δ) in parts per million (ppm) are based on analysis of structurally similar compounds.
The four aromatic protons of the phthalimide group typically appear as a complex multiplet due to second-order coupling effects, located in the downfield region around 7.85-8.00 ppm. The p-substituted benzene ring gives rise to two distinct doublets. The two protons ortho to the ester group are expected to resonate at approximately 8.15 ppm, while the two protons ortho to the phthalimide nitrogen atom are predicted to appear around 7.50 ppm.
The ethyl group protons exhibit a characteristic ethyl pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen atom appear as a quartet around 4.40 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) resonate as a triplet further upfield, at approximately 1.40 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Phthalimide) | 7.85 - 8.00 | Multiplet | 4H |
| Aromatic (Benzoate, ortho to C=O) | ~8.15 | Doublet | 2H |
| Aromatic (Benzoate, ortho to N) | ~7.50 | Doublet | 2H |
| -OCH₂CH₃ | ~4.40 | Quartet | 2H |
| -OCH₂CH₃ | ~1.40 | Triplet | 3H |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the ethyl group.
The two equivalent imide carbonyl carbons of the phthalimide group are expected to resonate at approximately 167.0 ppm. The ester carbonyl carbon is predicted to appear at a slightly upfield chemical shift, around 165.0 ppm. The aromatic region of the spectrum will show several signals corresponding to the quaternary and protonated carbons of the two benzene rings. The quaternary carbon of the benzoate (B1203000) ring attached to the ester group is expected around 132.0 ppm, while the one attached to the nitrogen is predicted around 136.0 ppm. The two quaternary carbons of the phthalimide ring are expected near 131.8 ppm. The protonated aromatic carbons will appear in the range of 124.0 to 135.0 ppm.
The aliphatic carbons of the ethyl group are found in the upfield region of the spectrum. The methylene carbon (-CH₂-) bonded to the oxygen atom is expected at approximately 61.5 ppm, and the terminal methyl carbon (-CH₃) is predicted to resonate at about 14.3 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imide C=O | ~167.0 |
| Ester C=O | ~165.0 |
| Aromatic C (Phthalimide, C-N) | ~131.8 |
| Aromatic CH (Phthalimide) | ~124.1, ~134.8 |
| Aromatic C (Benzoate, C-C=O) | ~132.0 |
| Aromatic C (Benzoate, C-N) | ~136.0 |
| Aromatic CH (Benzoate) | ~126.5, ~130.5 |
| -OCH₂CH₃ | ~61.5 |
| -OCH₂CH₃ | ~14.3 |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FTIR, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The most prominent features are the carbonyl stretching vibrations. The phthalimide group displays two distinct carbonyl absorption bands: a strong, asymmetric C=O stretch typically observed around 1775-1790 cm⁻¹ and a symmetric C=O stretch near 1710-1735 cm⁻¹. The ester carbonyl group exhibits a strong stretching vibration in the range of 1715-1725 cm⁻¹, which may overlap with the symmetric imide stretch.
The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). The aromatic C=C stretching vibrations will give rise to several bands of varying intensity in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching vibrations of the ester group are anticipated in the 1270-1300 cm⁻¹ (asymmetric) and 1100-1120 cm⁻¹ (symmetric) regions.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Imide C=O Asymmetric Stretch | 1775 - 1790 | Strong |
| Ester C=O Stretch | 1715 - 1725 | Strong |
| Imide C=O Symmetric Stretch | 1710 - 1735 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Ester C-O Stretch | 1270 - 1300 | Strong |
| Imide C-N Stretch | 1350 - 1380 | Strong |
Mass Spectrometry Techniques
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The calculated monoisotopic mass for the molecular ion [M]⁺ of this compound (C₁₇H₁₃NO₄) is 295.0845 u. In positive ion mode, the protonated molecule [M+H]⁺ would be observed with a calculated mass of 296.0917 u.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key expected fragmentations include:
Loss of an ethoxy radical (-•OCH₂CH₃): This would result in an acylium ion at m/z 250.05.
Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty rearrangement, leading to a fragment ion at m/z 267.06.
Cleavage of the ester group: Loss of ethyl formate (B1220265) (HCOOCH₂CH₃) could lead to a fragment at m/z 221.05.
Fragmentation of the phthalimide moiety: Cleavage can result in the formation of a phthaloyl cation (m/z 132.02) or a related fragment at m/z 104.03 corresponding to the loss of CO.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₇H₁₄NO₄⁺ | 296.0917 | Protonated molecular ion |
| [M-OC₂H₅]⁺ | C₁₅H₈NO₃⁺ | 250.0504 | Loss of ethoxy radical |
| [M-C₂H₄+H]⁺ | C₁₅H₁₀NO₄⁺ | 268.0610 | McLafferty rearrangement product |
| [C₁₃H₉N₂O₂]⁺ | C₁₃H₉N₂O₂⁺ | 221.0504 | Fragment from ester cleavage |
| [C₈H₄O₂]⁺ | C₈H₄O₂⁺ | 132.0211 | Phthaloyl fragment |
Liquid Chromatography-Mass Spectrometry (LCMS)
Gas Chromatography-Mass Spectrometry (GCMS)
Similar to LCMS, Gas Chromatography-Mass Spectrometry (GCMS) is cited as a potential analytical technique for the characterization of this compound. synhet.com This method is suitable for volatile and thermally stable compounds. Despite its mention as an available analytical method for this compound, specific research articles detailing the GCMS analysis, including retention times, temperature programs, or mass spectra, could not be retrieved from the available search results.
X-ray Crystallography and Solid-State Structural Analysis
A thorough search for published single-crystal X-ray diffraction data for this compound (CAS No. 130872-52-5) did not yield specific results. The crystallographic information necessary to detail the crystal system, molecular conformation, intermolecular interactions, and potential disorder phenomena for this exact compound is not present in the surveyed scientific literature.
It is important to distinguish the target compound from a structurally similar but distinct molecule, Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate , for which detailed crystallographic data has been published. researchgate.netnih.gov This related compound features a larger naphthalimide group instead of the phthalimide group of the subject compound. The absence of specific data for this compound prevents a detailed discussion for the following subsections.
Crystal System and Space Group Determination
No published data is available to define the crystal system or space group for this compound.
Molecular Conformation and Dihedral Angle Analysis
Specific dihedral angles and a quantitative description of the molecular conformation for this compound are not available without a solved crystal structure.
Intermolecular Interactions and Hydrogen Bonding Networks
A detailed analysis of the intermolecular forces, such as hydrogen bonds or π-stacking, that govern the crystal packing of this compound cannot be performed as the crystal structure has not been publicly reported.
Positional Disorder Phenomena in Crystal Structures
There is no information regarding the presence or absence of positional disorder in the crystal structure of this compound.
Electronic Spectroscopy and Photophysical Property Characterization
The electronic and photophysical properties of this compound are primarily investigated through various spectroscopic techniques. These methods provide insights into the electronic transitions, chirality, and the influence of the solvent environment on the molecule's electronic states.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used to study the electronic absorption properties of molecules. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound reveals the wavelengths at which it absorbs light, which is characteristic of its electronic structure.
The UV-Vis spectrum of phthalimide in ethanol (B145695), for instance, exhibits a strong absorption maximum at 215 nm, which is attributed to a high-energy π → π* transition. N-phenylphthalimide, which shares the N-aryl linkage with the target compound, would be expected to show a more complex spectrum due to the extended conjugation. The electronic spectra of such compounds typically show absorption bands in the range of 230-350 nm, corresponding to π → π* transitions of the phenyl, carbonyl (C=O), and imide functional groups. researchgate.net
Table 1: Illustrative UV-Vis Absorption Data for Related Phthalimide Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|
Note: This data is for the parent phthalimide compound and serves as an illustrative example of the typical absorption characteristics of the phthalimide chromophore.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A non-zero CD signal is only observed for molecules that are chiral, meaning they are non-superimposable on their mirror images.
This compound is an achiral molecule. It possesses a plane of symmetry and therefore does not have an enantiomer. As a result, in an achiral solvent, it is expected to be CD silent, meaning it will not exhibit a circular dichroism spectrum. synchrotron-soleil.frquora.com
It is important to note that achiral molecules can exhibit an "induced" circular dichroism under certain conditions, such as when dissolved in a chiral solvent or when interacting with a chiral substrate. synchrotron-soleil.franu.edu.au This induced CD arises from the transfer of chirality from the environment to the achiral molecule. However, in the absence of such a chiral environment, a solution of this compound would not produce a CD spectrum.
Solvatochromic Shift Method for Electronic State Dipole Moments
The solvatochromic shift method is an experimental technique used to determine the change in a molecule's dipole moment upon electronic excitation. This method involves measuring the absorption and/or fluorescence spectra of the compound in a series of solvents with varying polarities. wikipedia.org The interaction between the solute and solvent molecules leads to a shift in the spectral bands, and the magnitude of this shift is related to the difference in the dipole moments of the ground and excited states.
While specific solvatochromic data for this compound is not available in the reviewed literature, the principles of the method can be described. The change in the electronic absorption or emission frequency with solvent polarity is often analyzed using the Lippert-Mataga equation or other similar models. These models relate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent's dielectric constant and refractive index, as well as the ground and excited state dipole moments of the solute.
For many N-substituted phthalimides, it has been observed that the excited state is more polar than the ground state. This increased polarity in the excited state is due to a significant redistribution of electron density upon photoexcitation. This leads to a larger stabilization of the excited state in polar solvents, resulting in a red shift (bathochromic shift) of the fluorescence spectrum with increasing solvent polarity. By plotting the Stokes shift against a solvent polarity function, the change in dipole moment (Δµ = µe - µg), where µe and µg are the excited and ground state dipole moments, respectively, can be estimated.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phthalimide |
Computational Investigations of Ethyl 4 1,3 Dioxoisoindolin 2 Yl Benzoate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate, DFT studies are crucial for understanding its fundamental chemical properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometric Optimization and Vibrational Frequency Analysis
Geometric optimization is a fundamental DFT procedure to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure. The optimization process continues until the forces on each atom are minimized.
Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. mdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. researchgate.net These predicted spectra can be compared with experimental data to validate the computational model. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for a Dioxoisoindoline Derivative Core Structure (DFT/B3LYP) Note: This table illustrates typical bond lengths and angles derived from DFT calculations for similar molecular structures. Specific values for the title compound would require a dedicated computational study.
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C=O (imide) | ~1.22 Å | Carbonyl bond length in the isoindoline (B1297411) ring |
| N-C (imide) | ~1.40 Å | Nitrogen-Carbon bond length in the imide group |
| C-N-C (imide) | ~112° | Bond angle around the nitrogen atom |
| C=O (ester) | ~1.21 Å | Carbonyl bond length in the ethyl benzoate (B1203000) group |
| O-C (ester) | ~1.35 Å | Oxygen-Carbon single bond in the ester group |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical for determining a molecule's chemical reactivity and electronic properties. materialsciencejournal.org
HOMO: Represents the ability to donate an electron. Regions of a molecule with high HOMO density are prone to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. researchgate.net For compounds like this compound, FMO analysis reveals that the HOMO is often localized on the benzoate ring, while the LUMO is distributed over the phthalimide (B116566) moiety. mdpi.comnih.gov
Table 2: Key Parameters from Frontier Molecular Orbital Analysis Note: This table presents the type of data obtained from FMO analysis. Actual energy values are dependent on the specific computational method and solvent model used.
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Related to ionization potential; electron-donating ability |
| LUMO Energy | ELUMO | Related to electron affinity; electron-accepting ability |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Electronegativity (χ) | χ ≈ -(ELUMO + EHOMO) / 2 | Measures the power of an atom to attract electrons |
Prediction of Spectroscopic Parameters
DFT calculations are widely used to predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical chemical shifts are calculated relative to a reference standard, typically Tetramethylsilane (TMS), and can be compared with experimental results to aid in spectral assignment and structure confirmation. nih.gov Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions present in the experimental sample but not always fully accounted for in the gas-phase theoretical model.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify and analyze different types of non-covalent interactions, such as hydrogen bonds and π-π stacking.
Molecular Modeling and Dynamics Studies
While DFT provides insights into the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD studies could be used to investigate its conformational flexibility, particularly the rotation around the single bond connecting the benzoate and isoindoline rings. In a solution, these simulations can also model the interaction of the molecule with solvent molecules, providing a more realistic understanding of its behavior in different environments. Such studies are valuable for predicting macroscopic properties based on microscopic interactions.
Exciton (B1674681) Coupling Models for Chiroptical Phenomena
Exciton coupling models are theoretical frameworks used to explain and predict the chiroptical properties (e.g., Circular Dichroism or CD spectra) of molecules containing multiple chromophores. A chromophore is a part of a molecule that absorbs light. When two or more chromophores are positioned close to each other, their transition dipoles can interact, leading to a phenomenon known as exciton coupling.
If this compound were part of a larger, chiral molecular assembly or if chiral centers were introduced into its structure, exciton coupling models could be applied. The phthalimide and benzoate moieties both act as chromophores. The nature of the CD spectrum (e.g., the signs of the Cotton effects) would depend on the relative spatial orientation of these two chromophores. Theoretical calculations based on exciton coupling could predict the CD spectrum, providing valuable information about the absolute configuration and conformation of the chiral molecule.
Applications and Derivatization Strategies of Ethyl 4 1,3 Dioxoisoindolin 2 Yl Benzoate
Role as a Synthetic Intermediate and Building Block in Organic Chemistry
The primary application of Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate in organic chemistry is as a stable, versatile intermediate for the synthesis of more complex molecules. Its N-aryl phthalimide (B116566) structure is a cornerstone of modern synthetic strategies. researchgate.netknow-todays-news.com
Precursor in Fine Chemical Synthesis and Research & Development
In the realm of fine chemical synthesis, this compound serves as a key precursor molecule. The phthalimide structure is a component of several bioactive compounds, and synthetic methodologies for creating N-aryl phthalimides are continuously being developed, highlighting their importance. know-todays-news.comnih.gov The compound acts as a stable, crystalline solid, making it an ideal starting material in multi-step synthetic pathways. Researchers in pharmaceutical and agrochemical development utilize such building blocks to construct extensive libraries of compounds for biological screening. The derivatization of the ethyl benzoate (B1203000) group or the modification of the phthalimide ring allows for the systematic alteration of molecular properties to optimize for specific activities.
Phthalimide derivatives are foundational to the synthesis of molecules with applications ranging from antimicrobial to anti-inflammatory agents. mdpi.com By employing this compound, chemists can introduce the ethyl 4-aminobenzoate (B8803810) pharmacophore into a target molecule in a controlled manner. This is particularly valuable as 4-aminobenzoic acid (PABA) derivatives are known to possess a wide range of biological activities. mdpi.comnih.gov
Construction of Complex Heterocyclic Compounds
The isoindoline-1,3-dione (phthalimide) core of the molecule is itself a heterocyclic system that can be used as a scaffold for building more elaborate heterocyclic structures. researchgate.net The reactivity of the carbonyl groups and the aromatic ring of the phthalimide unit provides multiple avenues for cyclization and annulation reactions. Synthetic chemists can leverage this reactivity to construct novel polycyclic systems. For instance, reactions involving the cleavage and subsequent re-cyclization of the phthalimide ring can lead to the formation of quinazolines or other fused heterocycles, which are prevalent in medicinal chemistry. The synthesis of N-substituted phthalimides is a common strategy for introducing specific functionalities that can later participate in intramolecular reactions to form complex ring systems. nih.gov
Synthesis of Hard-to-Reach Primary Amines
One of the most well-established roles of this compound is in the synthesis of primary amines via the Gabriel synthesis. byjus.comwikipedia.org This method is renowned for its ability to produce primary amines with high purity, avoiding the over-alkylation that often plagues synthesis via direct alkylation of ammonia (B1221849). jove.comchemistrysteps.com
In this context, the phthalimide group functions as a surrogate for the H₂N⁻ anion. wikipedia.org this compound is essentially a "protected" form of ethyl 4-aminobenzoate. The nitrogen atom is shielded by the two carbonyl groups, rendering it non-nucleophilic and preventing further reactions. jove.com The primary amine is liberated in a subsequent step, typically through reaction with hydrazine (B178648) (hydrazinolysis) or under acidic or basic hydrolysis. wikipedia.orgjove.com Hydrazinolysis is often preferred as it proceeds under milder conditions and yields the desired primary amine alongside a stable phthalhydrazide (B32825) precipitate. wikipedia.org
The Gabriel synthesis is a robust and reliable method, making the title compound an excellent reagent for cleanly introducing the ethyl 4-aminobenzoate moiety.
| Step | Description | Common Reagents | Product |
| 1 | Formation of N-Substituted Phthalimide | Phthalic anhydride (B1165640) and Ethyl 4-aminobenzoate | This compound |
| 2 | Cleavage of Phthalimide Group | Hydrazine hydrate (B1144303) (N₂H₄) | Ethyl 4-aminobenzoate + Phthalhydrazide |
Applications in Materials Science
The rigid, aromatic structure of this compound makes it an attractive candidate for the development of novel polymers and functional materials with tailored electronic, optical, and thermal properties.
Incorporation into Polymers and Dyes
Both the phthalimide and benzoate components of the molecule can be leveraged in polymer and dye chemistry. Phthalimide and its derivatives, particularly naphthalimides, are known chromophores used in the synthesis of organic π-conjugated materials for electronics. rsc.org These structures can be incorporated into larger systems to create electrochromic materials, which change color upon the application of an electrical potential. mdpi.com
Furthermore, the ethyl 4-aminobenzoate unit, obtained after deprotection of the title compound, is a valuable monomer in polymer synthesis. For example, it can be copolymerized with other monomers like aniline (B41778) to create copolymers with specific conductivities and solubilities. researchgate.net The resulting polymers can have applications in areas such as conductive coatings, sensors, and organic electronics. The ester functionality also provides a handle for polymerization, for instance, through transesterification reactions to form polyesters.
Development of Functional Materials
The inherent properties of the phthalimide ring system—such as high thermal stability and defined electronic characteristics—make it a desirable component in functional materials. Research has shown that phthalimide derivatives can be used as additives in the functional electrolytes of lithium-ion batteries, where they help form a stable solid electrolyte interface (SEI) on the anode. chemmethod.com
By incorporating this compound into a polymer backbone, materials with enhanced thermal resistance and specific optoelectronic properties can be designed. The rigid phthalimide unit can increase the glass transition temperature of polymers, making them suitable for high-temperature applications. The π-conjugated system of the molecule suggests potential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where related aryl imide structures have already demonstrated utility as electron-transport materials. rsc.org
| Potential Application | Relevant Structural Feature | Resulting Property |
| Electrochromic Materials | Phthalimide core | Reversible color change with voltage mdpi.com |
| High-Performance Polymers | Rigid phthalimide backbone | Enhanced thermal stability (high Tg) |
| Conductive Polymers | Deprotected aminobenzoate unit | Electrical conductivity (when copolymerized) researchgate.net |
| Functional Electrolytes | Phthalimide derivative | Improved stability in Li-ion batteries chemmethod.com |
| Organic Electronics (OFETs, OPVs) | π-conjugated aryl imide system | Electron transport capabilities rsc.org |
Design and Synthesis of Functionalized Derivatives of this compound
The chemical scaffold of this compound presents two primary moieties amenable to structural modification: the benzoate ring and the isoindolinone core. These modifications allow for the synthesis of a diverse library of functionalized derivatives with potential applications in various fields of chemistry and materials science.
Strategies for Structural Modification of the Benzoate Moiety
The benzoate portion of this compound offers a versatile platform for derivatization, primarily through reactions involving the ethyl ester group.
One of the most fundamental modifications is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(1,3-dioxoisoindolin-2-yl)benzoic acid. This transformation is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in an aqueous or alcoholic solvent, followed by acidification. chemspider.com The resulting carboxylic acid is a key intermediate for a variety of subsequent reactions.
The carboxylic acid derivative serves as a precursor for the synthesis of a wide range of amides through amide coupling reactions . Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of activating agents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to couple the carboxylic acid with a diverse array of primary and secondary amines. This strategy allows for the introduction of various functional groups and structural motifs onto the benzoate ring, leading to the generation of a library of novel compounds with potentially altered physicochemical and biological properties.
Furthermore, the carboxylic acid can be converted to an acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride can then be reacted with a wide range of nucleophiles, including alcohols, phenols, and amines, to yield the corresponding esters and amides, respectively.
An alternative approach involves the transesterification of the ethyl ester. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups, thereby modifying the ester functionality.
Below is a table summarizing these strategies:
| Strategy | Reagents | Product | Notes |
| Ester Hydrolysis | NaOH, H₂O/EtOH, then H⁺ | 4-(1,3-Dioxoisoindolin-2-yl)benzoic acid | A key intermediate for further derivatization. chemspider.com |
| Amide Coupling | Primary/secondary amines, DCC/EDC, HOBt/NHS | N-substituted amides | Allows for the introduction of diverse functional groups. |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | 4-(1,3-Dioxoisoindolin-2-yl)benzoyl chloride | A highly reactive intermediate for ester and amide synthesis. |
| Transesterification | Different alcohol, acid or base catalyst | New ester derivatives | Modifies the ester functionality. |
Strategies for Structural Modification of the Isoindolinone Moiety
The isoindolinone moiety of this compound provides another avenue for structural diversification. Modifications can be targeted at the carbonyl groups or the imide ring itself.
A common modification involves the reduction of one or both carbonyl groups of the phthalimide ring. Selective reduction of one carbonyl group can be achieved using certain reducing agents, leading to the formation of a hydroxylactam. For instance, the use of sodium borohydride (B1222165) (NaBH₄) has been reported to reduce phthalimides to hydroxylactams. sci-hub.se Further reduction can lead to the corresponding isoindolinone. The choice of reducing agent and reaction conditions is crucial for controlling the extent of reduction. Catalytic hydrogenation using transition metal catalysts like nickel has also been explored for the reduction of phthalimides, which can lead to isoindolinones or even fully reduced isoindolines, depending on the catalyst and conditions. sci-hub.se
Ring-opening reactions of the phthalimide ring represent another important derivatization strategy. The most well-known of these is the Ing-Manske procedure, which involves treatment with hydrazine hydrate (N₂H₄·H₂O). asianpubs.org This reaction cleaves the phthalimide ring to yield a primary amine and phthalhydrazide, a stable cyclic byproduct. This method is a cornerstone of the Gabriel synthesis of primary amines. The liberated primary amine on the benzoate scaffold can then be further functionalized.
The isoindolinone ring can also undergo alkylation at the nitrogen atom, although in the case of this compound, the nitrogen is already substituted. However, for related N-unsubstituted phthalimides, deprotonation with a base followed by reaction with an alkyl halide is a common method for N-alkylation. organic-chemistry.org
More complex transformations, such as ring expansion reactions, have also been reported for certain indole (B1671886) derivatives, suggesting the potential for analogous transformations on the isoindolinone core under specific catalytic conditions. researchgate.net
A summary of these modification strategies is presented in the table below:
| Strategy | Reagents | Product | Notes |
| Partial Reduction | NaBH₄ | Hydroxylactam | Selective reduction of one carbonyl group. sci-hub.se |
| Full Reduction | Catalytic Hydrogenation (e.g., Ni) | Isoindolinone or Isoindoline (B1297411) | Extent of reduction depends on conditions. sci-hub.se |
| Ring Opening | Hydrazine hydrate (N₂H₄·H₂O) | Primary amine and Phthalhydrazide | Key step in the Gabriel synthesis. asianpubs.org |
| Alkylation | Base, Alkyl halide | N-alkylated phthalimide | Applicable to N-unsubstituted precursors. organic-chemistry.org |
| Ring Expansion | Transition metal catalysts | Expanded ring systems | Potential for novel heterocyclic scaffolds. researchgate.net |
Synthesis of N-Substituted Phthalimide Esters and Related Cyclic Imides
The synthesis of N-substituted phthalimide esters, such as this compound, and their analogues is typically achieved through the condensation of phthalic anhydride or a substituted phthalic anhydride with the corresponding amino-functionalized ester. For the specific case of this compound, the reaction involves heating phthalic anhydride with ethyl 4-aminobenzoate, often in a high-boiling solvent like glacial acetic acid or dimethylformamide (DMF). researchgate.netresearchgate.net
Variations of this method allow for the synthesis of a wide array of derivatives. For example, using substituted phthalic anhydrides (e.g., 4-nitrophthalic anhydride) will result in derivatives with functional groups on the isoindolinone core. chemspider.com Similarly, employing different amino esters will lead to variations in the ester-containing moiety.
Palladium-catalyzed methodologies, such as the [4+1] cycloaddition of 2-iodo-N-phenylbenzamides with a difluorocarbene precursor, have emerged as modern and efficient routes for the synthesis of N-substituted phthalimides. rsc.org Another contemporary approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, which provides a metal-free pathway to N-aryl and N-alkyl phthalimides. acs.org
The synthesis of related cyclic imides can be accomplished by using different cyclic anhydrides, such as succinic anhydride or maleic anhydride, in place of phthalic anhydride. This leads to the formation of N-substituted succinimides and maleimides, respectively.
Utility in Amidoalkylation and Protection/Deprotection Methodologies
The Gabriel synthesis is a classic example of the utility of the phthalimide group in amine protection. nih.govdntb.gov.uaresearchgate.net In this methodology, potassium phthalimide is N-alkylated with a primary alkyl halide. Subsequent deprotection, typically via hydrazinolysis, liberates the primary amine. asianpubs.org While this compound itself is already N-substituted, its synthesis from ethyl 4-aminobenzoate exemplifies the protection of an amino group as a phthalimide. The robust nature of the phthalimide group makes it stable to a wide range of reaction conditions, which is advantageous in multi-step synthesis. Deprotection can be achieved under relatively mild conditions, thus preserving other sensitive functional groups in the molecule.
Amidoalkylation reactions involve the introduction of an amido-substituted alkyl group into a substrate. N-acyliminium ions are key reactive intermediates in many amidoalkylation reactions. These electrophilic species can be generated from precursors such as N-acyl-N,O-acetals (hydroxylactams). As mentioned in section 6.3.2, the partial reduction of the phthalimide moiety in this compound can yield a hydroxylactam. This hydroxylactam, upon treatment with a Lewis or Brønsted acid, can generate an N-acyliminium ion. This reactive intermediate can then be trapped by a variety of nucleophiles, including arenes, alkenes, and enolates, to form new carbon-carbon bonds. This two-step sequence of reduction followed by acid-catalyzed reaction with a nucleophile constitutes a powerful method for the functionalization of the carbon atom adjacent to the nitrogen of the isoindolinone ring.
The table below outlines the key aspects of these methodologies:
| Methodology | Role of Phthalimide Moiety | Key Intermediates/Reagents | Application |
| Gabriel Synthesis | Protecting group for a primary amine. | Potassium phthalimide, alkyl halide, hydrazine. asianpubs.orgnih.govdntb.gov.uaresearchgate.net | Synthesis of primary amines. |
| Amidoalkylation | Precursor to an amidoalkylation reagent. | Hydroxylactam (from partial reduction), Lewis/Brønsted acid, nucleophile. | Formation of C-C bonds adjacent to the nitrogen atom. |
Future Directions in Ethyl 4 1,3 Dioxoisoindolin 2 Yl Benzoate Research
Development of Novel and Efficient Synthetic Pathways
The traditional synthesis of N-aryl phthalimides, including Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate, typically involves the condensation of phthalic anhydride (B1165640) with the corresponding amine, in this case, ethyl 4-aminobenzoate (B8803810), often at high temperatures and in the presence of a dehydrating agent like glacial acetic acid. While effective, these methods can be energy-intensive and may not align with the principles of green chemistry. Future research is poised to focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes.
One promising direction is the expanded use of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of phthalimide (B116566) derivatives. The application of microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.
Furthermore, the principles of green chemistry are expected to play a central role in the development of new synthetic pathways. This includes the use of greener solvents, such as water or ionic liquids, and the exploration of catalyst-free or solvent-free reaction conditions. The development of solid-supported catalysts that can be easily recovered and reused is another key aspect of this research direction.
| Synthetic Method | Typical Reaction Conditions | Typical Reaction Time | Typical Yields | Green Chemistry Aspects |
|---|---|---|---|---|
| Conventional Heating | High temperature (e.g., reflux in glacial acetic acid) | Several hours | Good to excellent | Energy-intensive, use of corrosive solvents |
| Microwave-Assisted | Microwave irradiation in a suitable solvent or solvent-free | Minutes to an hour | Often improved yields | Reduced reaction time, energy efficiency |
| One-Pot Synthesis | Varies depending on the specific protocol | Can be significantly shorter than multi-step synthesis | Good to excellent | Reduced waste, fewer purification steps |
| Green Synthesis | Use of green solvents (e.g., water), catalyst-free or solvent-free conditions | Varies | Moderate to good | Environmentally benign, potential for catalyst recycling |
Exploration of Advanced Catalytic Methods for Derivatization
The functionalization of the this compound scaffold is crucial for tuning its properties for specific applications. Future research will undoubtedly focus on the application of advanced catalytic methods to achieve selective and efficient derivatization.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, represent a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds. rsc.org Future work could explore the application of these methods to the aromatic rings of this compound, allowing for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.
C-H activation is another cutting-edge area of catalysis that holds immense promise for the derivatization of this compound. ijcrr.com This approach allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules, thus avoiding the need for pre-functionalization. The development of catalytic systems that can selectively activate specific C-H bonds on either the phthalimide or the benzoate (B1203000) moiety would open up new avenues for creating novel analogues.
Photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling a wide range of transformations under mild conditions using visible light as a renewable energy source. eijppr.comrsc.org The application of photoredox catalysis to the derivatization of this compound could lead to the development of novel and previously inaccessible synthetic methodologies.
In-depth Mechanistic Studies of Chemical Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is essential for optimizing existing methods and developing new ones. Future research in this area will likely involve a combination of experimental and computational techniques.
Kinetic studies can provide valuable insights into the rates of reaction and the factors that influence them. nih.gov By systematically varying reaction parameters such as temperature, concentration, and catalyst loading, researchers can elucidate the rate-determining steps and gain a deeper understanding of the reaction pathway.
Computational chemistry , particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. researchgate.net DFT can be used to model the structures of reactants, intermediates, and transition states, as well as to calculate their relative energies. This information can be used to map out the entire reaction pathway and to identify the key factors that control the outcome of the reaction. For instance, computational studies on the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid have provided detailed insights into the two-step addition-elimination mechanism. researchgate.net
Computational Design and Prediction of Novel Analogues with Targeted Properties
The use of computational methods to design and predict the properties of novel molecules is a rapidly growing area of chemical research. For this compound, these in silico approaches can be used to guide the synthesis of new analogues with specific, targeted properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of a series of compounds with their biological activity or other properties. ijcrr.comscienceasia.orgresearchgate.netarkat-usa.org By developing QSAR models for a set of this compound derivatives, researchers can predict the activity of new, unsynthesized analogues and prioritize the most promising candidates for synthesis.
Molecular docking is a computational technique that can be used to predict the binding mode of a small molecule to a biological target, such as a protein or enzyme. researchgate.net This information can be used to design new derivatives of this compound with improved binding affinity and selectivity.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations can be used to study the conformational flexibility of this compound and its analogues, as well as their interactions with other molecules, such as solvents or biological macromolecules.
Integration in Advanced Materials Science Applications
The unique structural and electronic properties of the N-aryl phthalimide scaffold make this compound a promising building block for the development of advanced materials. Future research in this area will focus on incorporating this compound into a variety of materials with novel functionalities.
Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures. Phthalimide-based PIMs have shown promise for applications in gas separation and storage. rsc.orgrsc.org Future work could explore the use of this compound as a monomer for the synthesis of novel PIMs with tailored pore sizes and surface properties.
The development of phthalimide-based polymer semiconductors is another exciting area of research. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. nih.gov The incorporation of this compound into polymer backbones could lead to new materials with improved charge transport properties and device performance. Furthermore, phthalimide-containing polymers are being investigated as redox-active materials for anodes in all-organic batteries, showcasing their potential in energy storage. chemrxiv.orgacs.org
The phthalimide moiety is also a key component in the synthesis of polyimides , a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. This compound could serve as a precursor for the synthesis of novel polyimides with tailored properties for applications in the aerospace, electronics, and automotive industries. In-depth studies on the thermal imidization process are crucial for controlling the final properties of these materials. mdpi.com
Finally, the inherent fluorescence of some phthalimide derivatives opens up possibilities for their use in electrochromic materials and as fluorescent probes. mdpi.com Research into the photophysical properties of this compound and its derivatives could lead to the development of new materials for sensing and imaging applications.
Q & A
Q. How is this compound utilized as a building block in heterocyclic synthesis?
- Methodological Answer : React with hydrazine hydrate (2 eq.) in ethanol to form isoindole-1,3-dione hybrids. For thiazolidinone derivatives, treat with mercaptoacetic acid (1.2 eq.) and ZnCl₂ in refluxing toluene, followed by cyclization. Purity via column chromatography (SiO₂, ethyl acetate/hexane gradient) .
Q. What role does it play in photoinitiator systems for dental resins?
- Methodological Answer : As a co-initiator with camphorquinone (CQ), it facilitates free-radical polymerization under blue light (450–500 nm). Optimize CQ/amine ratios (1:2 molar) in Bis-GMA/TEGDMA resins. Use FT-IR to measure double-bond conversion (>80% indicates efficacy). Adjust DPI concentration (0.1–0.5 wt%) to enhance mechanical properties (flexural strength >90 MPa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
